8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of bromine, methyl, and propyl groups attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a precursor purine compound. The reaction conditions often include:
Reagents: Bromine or N-bromosuccinimide (NBS)
Solvents: Acetic acid or dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale bromination: Using automated reactors to control temperature and reagent addition
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols)
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Depending on the nucleophile used, various substituted purines can be formed
Oxidation Products: Oxidized derivatives of the purine ring
Reduction Products: Reduced forms of the purine compound
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules
Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids
Medicine: Investigating its potential as a therapeutic agent or drug precursor
Industry: Use in the synthesis of specialty chemicals or materials
Mechanism of Action
The mechanism of action of 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and propyl groups may influence its binding affinity and specificity. The compound may modulate biochemical pathways by:
- Inhibiting or activating enzymes
- Interacting with nucleic acids
- Modulating receptor activity
Comparison with Similar Compounds
Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Comparison
- Structural Differences : The presence of bromine and propyl groups in 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione distinguishes it from other purines like caffeine and theobromine.
- Unique Properties : These structural differences may confer unique chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVUUBUKKACEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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